4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
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Overview
Description
4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidin-3-yloxy group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the reaction of 4-chloromethylpyridine with pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyridine ring and pyrrolidine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Pyrrolidin-3-yl)methyl]pyridine
- 4-[(Pyrrolidin-3-yloxy)methyl]pyridine
Comparison
4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is unique due to the presence of the pyrrolidin-3-yloxy group, which imparts distinct chemical properties compared to similar compounds. This group enhances its solubility and reactivity, making it more suitable for specific applications in research and industry .
Properties
CAS No. |
1803593-46-5 |
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Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-(pyrrolidin-3-yloxymethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-4-11-5-2-9(1)8-13-10-3-6-12-7-10;/h1-2,4-5,10,12H,3,6-8H2;1H |
InChI Key |
UTOPGUWFJUKLDA-UHFFFAOYSA-N |
SMILES |
C1CNCC1OCC2=CC=NC=C2.Cl.Cl |
Canonical SMILES |
C1CNCC1OCC2=CC=NC=C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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